molecular formula C6H14N2O B14281236 N-Methyl-N-nitroso-2-pentanamine CAS No. 130985-76-1

N-Methyl-N-nitroso-2-pentanamine

Cat. No.: B14281236
CAS No.: 130985-76-1
M. Wt: 130.19 g/mol
InChI Key: QYGRIPAGDZPDGH-UHFFFAOYSA-N
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Description

N-Methyl-N-nitroso-2-pentanamine is an organic compound with the molecular formula C6H14N2O . It belongs to the N-nitrosamine family, a class of compounds characterized by a nitroso functional group bonded to a nitrogen atom . These compounds are typically formed through the reaction of secondary amines with nitrosating agents, such as nitrous acid . In a research context, N-nitrosamines are of significant interest as potential mutagenic and carcinogenic impurities. They are classified as a "cohort-of-concern" by regulatory bodies like the ICH due to their high potency, and their presence must be strictly controlled in pharmaceuticals and other products . As such, this compound serves as a critical reference standard in analytical chemistry and toxicology. Researchers use it for method development and validation, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) workflows, to ensure the detection and quantification of genotoxic nitrosamine impurities in various samples remain within established safety limits . Like other nitrosamines, this compound is believed to require metabolic activation to exert its biological effects. This process typically involves cytochrome P450 enzymes, which convert the compound into reactive alkylating agents that can form covalent adducts with cellular DNA, leading to mutations . This mechanism underpins its use in genotoxicity studies, including in vitro assays such as the Ames test, to assess the mutagenic potential of substances and understand structure-activity relationships . Please Note: This product is intended for research and analytical purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Proper safety procedures must be followed when handling this compound.

Properties

CAS No.

130985-76-1

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N-methyl-N-pentan-2-ylnitrous amide

InChI

InChI=1S/C6H14N2O/c1-4-5-6(2)8(3)7-9/h6H,4-5H2,1-3H3

InChI Key

QYGRIPAGDZPDGH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N(C)N=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The formation of N-Methyl-N-nitroso-2-pentanamine follows the general nitrosation mechanism for secondary amines, where nitrous acid ($$HONO$$) or its derivatives react with the amine to form the N-nitroso product. The reaction proceeds via electrophilic attack of the nitrosonium ion ($$NO^+$$) on the lone pair of the secondary amine’s nitrogen atom. For N-methyl-2-pentanamine, this results in the substitution of a hydrogen atom with a nitroso group ($$-N=O$$).

The stoichiometric equation is:
$$
\text{N-Methyl-2-pentanamine} + \text{NaNO}2 + \text{H}^+ \rightarrow \text{this compound} + \text{H}2\text{O} + \text{Na}^+
$$

Optimization of Reaction Conditions

Key parameters influencing yield include:

Parameter Optimal Range Effect on Yield
Temperature 0–5°C Prevents decomposition of nitrous acid
pH 1–3 (HCl or H₂SO₄) Maximizes $$NO^+$$ concentration
Molar Ratio (Amine:NaNO₂) 1:1.2 Ensures complete nitrosation
Reaction Time 2–4 hours Balances completion vs. side reactions

Data from analogous nitrosamine syntheses suggest yields of 60–75% under these conditions. The use of glacial acetic acid as a solvent, as demonstrated in the preparation of N-methyl-N-nitroso-p-toluenesulfonamide, may further stabilize intermediates.

Alternative Synthesis Pathways

Reductive Nitrosation

In a modified approach, primary amines can undergo diazotization followed by reduction. However, this method is less direct for secondary amines and risks forming tertiary byproducts.

Purification and Isolation

Recrystallization

Crude product is purified via recrystallization using a 1:1 ether-petroleum ether mixture, yielding pale yellow crystals with >95% purity. The process involves:

  • Dissolving the compound in hot diethyl ether (1 mL/g).
  • Adding petroleum ether until cloudiness appears.
  • Cooling to −20°C for 12 hours.

Chromatographic Methods

Flash chromatography on silica gel (hexane:ethyl acetate, 4:1) provides an alternative for lab-scale purification, though it is less cost-effective for large batches.

Recent Advances and Research Gaps

Catalytic Nitrosation

Recent studies explore heterogeneous catalysts like zeolites to improve regioselectivity. For example, H-Y zeolites increased yields by 15% in analogous reactions by stabilizing the nitrosonium ion.

Green Chemistry Approaches

Water-mediated nitrosation at pH 2.5, using stoichiometric sodium nitrite and ultrasonication, reduces organic solvent use by 40% while maintaining 68% yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-nitroso-2-pentanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction of the nitroso group can lead to the formation of amines.

    Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the nitroso group.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted nitrosamines or other derivatives.

Scientific Research Applications

N-Methyl-N-nitroso-2-pentanamine is extensively studied in various scientific fields:

    Chemistry: Used as a model compound to study nitrosation reactions and the stability of nitrosamines.

    Biology: Investigated for its interactions with biological molecules, particularly DNA, due to its potential carcinogenic properties.

    Medicine: Studied for its role in the formation of carcinogenic compounds in the human body and its implications for cancer research.

    Industry: Monitored in industrial processes to prevent the formation of harmful nitrosamines in products.

Mechanism of Action

The mechanism of action of N-Methyl-N-nitroso-2-pentanamine involves its metabolic activation and interaction with DNA. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can covalently bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to carcinogenesis.

Comparison with Similar Compounds

Structural and Chemical Properties

N-Nitroso compounds share the general structure R₁N(NO)R₂, where R₁ and R₂ are alkyl or aryl groups. Key structural analogs of N-Methyl-N-nitroso-2-pentanamine include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-Nitrosodimethylamine (NDMA) 62-75-9 C₂H₆N₂O 74.08 Two methyl groups attached to nitrogen
N-Methyl-N-nitrosoisopropylamine 30533-08-5 C₄H₁₀N₂O 102.14 Branched isopropyl group
N-Methyl-N-nitroso-1-decanamine 75881-22-0 C₁₁H₂₄N₂O 200.32 Long-chain (10-carbon) backbone
This compound - C₅H₁₂N₂O 116.16 (calculated) Five-carbon chain with methyl and nitroso groups

Key Differences :

  • Chain Length : The pentyl backbone of the target compound offers intermediate lipophilicity compared to NDMA (shorter chain) and N-Methyl-N-nitroso-1-decanamine (longer chain), influencing bioavailability and tissue distribution.
  • Branching : Unlike branched analogs (e.g., isopropyl in CAS 30533-08-5), the linear pentyl chain may alter metabolic activation pathways .

Toxicological Profiles

N-Nitroso compounds are potent carcinogens due to metabolic activation into reactive electrophiles that alkylate DNA. Key findings:

  • NDMA: Causes liver, kidney, and lung tumors in rodents at doses as low as 0.1 mg/kg/day. Classified as a Group 2A carcinogen (probably carcinogenic to humans) by IARC .
  • N-Methyl-N-nitrosoisopropylamine: Limited direct data, but branched nitrosamines are associated with esophageal and nasal tumors in animal models .
  • Endogenous Formation: Secondary amines (e.g., proline) react with nitrites in the stomach to form N-nitroso compounds like N-Nitrosoproline (NPRO), highlighting the risk of dietary exposure .
  • This compound : Expected to follow similar metabolic pathways, generating methylating agents that induce DNA adducts and strand breaks, as observed with NDMA .

Mechanistic Insight :
All N-nitroso compounds require metabolic activation via cytochrome P450 enzymes (e.g., CYP2E1) to produce alkyldiazonium ions, which alkylate DNA bases (e.g., O⁶-methylguanine). This disrupts replication and triggers mutations .

Occurrence and Exposure Sources

  • Food and Beverages : NDMA and other volatile nitrosamines are found in cured meats, beer, and smoked fish due to nitrite preservatives .
  • Pharmaceuticals : Nitrosamines like NDMA have been detected as impurities in drugs such as angiotensin II receptor blockers (e.g., valsartan), leading to recalls .
  • Endogenous Formation: High nitrate intake (e.g., from vegetables) and concurrent consumption of amines (e.g., drugs like antihistamines) increase endogenous nitrosation .

Regulatory and Analytical Considerations

  • Acceptable Intake Limits : The EMA mandates a threshold of 18 ng/day for NDMA in pharmaceuticals .
  • Detection Methods : Gas chromatography with thermal energy analysis (GC-TEA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to quantify nitrosamines at parts-per-billion levels .

Key Research Findings

  • Epidemiology : Maternal exposure to nitrosamines (via cured meats or cosmetics) correlates with childhood brain tumors (OR = 3.4 for antihistamines; OR = 1.6 for face makeup) .
  • Inhibition Strategies: Ascorbic acid and α-tocopherol inhibit endogenous nitrosation, reducing urinary NPRO levels by 50–80% .
  • DNA Damage : N-Nitroso compounds deplete NAD+ levels in cells by activating poly(ADP-ribose) polymerase, a DNA repair enzyme, leading to energy crisis and apoptosis .

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